molecular formula C18H15NO3 B2839943 2-(6-Methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid CAS No. 65418-08-8

2-(6-Methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid

Cat. No.: B2839943
CAS No.: 65418-08-8
M. Wt: 293.322
InChI Key: NAOPCRAIYGPGOJ-UHFFFAOYSA-N
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Description

2-(6-Methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core with a phenyl group and a carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where the quinoline core is treated with a phenyl acetyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Carboxylic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the phenyl ring or the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or nitro groups under acidic conditions.

Major Products

    Oxidation: Quinoline-2,4-dione derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline and phenyl derivatives.

Scientific Research Applications

2-(6-Methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: It is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).

    Biology: The compound’s derivatives are investigated for their antimicrobial and antiviral activities.

    Industry: It is used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(6-Methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.

    Pathways Involved: It can modulate signaling pathways like the NF-κB pathway, which plays a crucial role in inflammation and cancer progression.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-phenylquinoline: Similar structure but lacks the carboxylic acid moiety.

    6-Methyl-2-oxo-4-phenylquinoline: Similar structure but lacks the acetic acid side chain.

    2-(4-Phenylquinolin-2-yl)acetic acid: Similar structure but lacks the methyl group on the quinoline core.

Uniqueness

2-(6-Methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid is unique due to the presence of both the carboxylic acid moiety and the methyl group on the quinoline core

Properties

IUPAC Name

2-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-11-7-8-15-13(9-11)17(12-5-3-2-4-6-12)14(10-16(20)21)18(22)19-15/h2-9H,10H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAOPCRAIYGPGOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301015645
Record name (6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301015645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49646743
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

65418-08-8
Record name (6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301015645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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